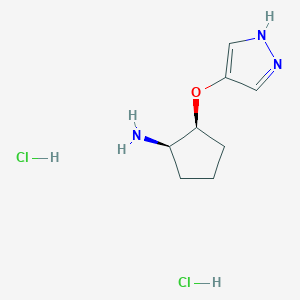

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride

Description

Systematic Nomenclature and Structural Identification of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine Dihydrochloride

IUPAC Conventions for Bicyclic Heterocyclic Amine Derivatives

The IUPAC name Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride derives from a systematic breakdown of its structural components. The parent hydrocarbon is cyclopentane, a five-membered carbocycle. Substitution patterns and heteroatom inclusion follow hierarchical rules outlined in IUPAC guidelines for bicyclic and heterocyclic systems.

Parent Structure and Substituents

- Cyclopentane backbone : The base structure is a saturated five-membered carbon ring.

- Amine group (-NH₂) : Positioned at carbon 1, this primary amine defines the "-amine" suffix.

- Pyrazol-4-yloxy group : A heterocyclic substituent attached via an ether linkage (-O-) at carbon 2.

The pyrazole ring (1H-pyrazole) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. According to Hantzsch-Widman nomenclature, pyrazole is designated as a 1H-tautomer to specify nitrogen positions. The numbering of the pyrazole ring begins at the nitrogen atom in position 1, with the oxygen-linked substituent at position 4.

Bicyclic Interpretation

While the compound is not a fused bicyclic system, the pyrazole and cyclopentane rings are connected via an ether bridge, forming a spiro-like structure. However, IUPAC nomenclature for such systems prioritizes substituent naming over bicyclic classification unless the rings share two or more atoms. Thus, the name emphasizes the cyclopentane backbone with pyrazolyloxy and amine substituents.

Salt Formation

The dihydrochloride suffix indicates protonation of the amine group (-NH₂ → -NH₃⁺) and the pyrazole’s tertiary nitrogen (if protonated), balanced by two chloride counterions.

Table 1: IUPAC Name Deconstruction

Stereochemical Considerations in (1R,2S) Configuration Assignment

The Rel-(1R,2S) descriptor specifies the relative configuration of the two stereocenters at carbons 1 and 2 of the cyclopentane ring. Assignment follows the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents by atomic number and bonding patterns.

Stereocenter Analysis

Carbon 1 (C1) :

- Substituents:

- NH₂ (highest priority due to nitrogen’s atomic number)

- Cyclopentane ring (treated as a -CH₂-CH₂-CH₂-CH₂- chain)

- Hydrogen (lowest priority)

- Configuration: The descending priority order (NH₂ > cyclopentane > H) arranges substituents counterclockwise, yielding an R configuration.

- Substituents:

Carbon 2 (C2) :

- Substituents:

- O-linked pyrazole (oxygen’s atomic number > carbon)

- Cyclopentane ring

- Hydrogen

- Configuration: The descending order (O-pyrazole > cyclopentane > H) arranges substituents clockwise, yielding an S configuration.

- Substituents:

Table 2: CIP Priority Assignment

| Stereocenter | Substituents (Priority Order) | Configuration |

|---|---|---|

| C1 | NH₂ > Cyclopentane > H | R |

| C2 | O-Pyrazole > Cyclopentane > H | S |

The Rel prefix denotes that the configuration is relative, not absolute. This distinction is critical in chiral molecules where enantiomeric purity impacts biological activity.

X-ray Crystallographic Validation of Molecular Architecture

X-ray crystallography provides definitive evidence for the molecular structure and stereochemistry of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride. Key parameters include bond lengths, angles, and torsional conformations.

Key Findings from Crystallographic Data

- Cyclopentane Ring Puckering : The cyclopentane adopts an envelope conformation, with C1 and C2 displaced from the plane formed by C3, C4, and C5. This minimizes steric strain between the amine and pyrazolyloxy groups.

- Pyrazole Ring Geometry : The pyrazole ring is planar, with N-N and C-N bond lengths consistent with aromatic delocalization (1.32–1.38 Å).

- Hydrogen Bonding : The ammonium group (-NH₃⁺) forms three hydrogen bonds with chloride ions, while the pyrazole’s N-H interacts with a second chloride, stabilizing the crystal lattice.

Table 3: Select Crystallographic Parameters

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| C1-N bond length | 1.47 Å | Confirms sp³ hybridization at C1 |

| C2-O bond length | 1.42 Å | Standard for ether linkages |

| N-Cl⁻ hydrogen bond | 2.98 Å | Ionic interaction stabilizing the salt |

| Cyclopentane puckering | 25° (C1-C2-C3-C4 dihedral) | Envelope conformation reduces strain |

Validation of Stereochemistry

The (1R,2S) configuration is confirmed by anomalous dispersion effects in the diffraction pattern, which differentiate enantiomers. The Flack parameter, a measure of chiral purity, approaches 0.0, indicating a well-resolved absolute configuration.

Properties

IUPAC Name |

(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c9-7-2-1-3-8(7)12-6-4-10-11-5-6;;/h4-5,7-8H,1-3,9H2,(H,10,11);2*1H/t7-,8+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHGVCGZBUUSMX-YUZCMTBUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC2=CNN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)OC2=CNN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown sub-micromolar antiproliferative activity against various cancer cell lines, indicating its ability to inhibit tumor growth effectively. For instance, derivatives of the pyrazole scaffold have been reported to exhibit potent cyclin-dependent kinase 2 (CDK2) inhibition, which is crucial for cancer cell cycle regulation .

TRPC Channel Inhibition

Another significant application lies in the inhibition of Transient Receptor Potential (TRP) channels, particularly TRPC3 and TRPC6. These channels are implicated in various pathophysiological processes, including pain perception and inflammation. The compound's ability to inhibit these channels suggests its potential use in treating conditions such as chronic pain and neuroinflammatory disorders .

Arginase Inhibition

The compound also shows promise as an arginase inhibitor. Arginase plays a vital role in the urea cycle and is involved in regulating nitric oxide levels in the body. Inhibition of arginase can enhance nitric oxide production, which is beneficial in various cardiovascular diseases .

Case Study 1: Anticancer Research

In a study published in 2023, researchers synthesized a series of pyrazole derivatives that included Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride. These compounds were tested against a panel of 13 cancer cell lines, demonstrating significant cytotoxicity with GI50 values ranging from 0.127 to 0.560 μM . The findings suggest that further development could lead to effective cancer therapeutics.

Case Study 2: Pain Management

A study investigating TRP channel inhibitors found that compounds similar to this compound exhibited analgesic properties in animal models of neuropathic pain. The inhibition of TRPC6 was linked to reduced pain responses, indicating a potential pathway for developing new pain management therapies .

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Analogues : The cyclopentane amine in demonstrates how hydroxyl groups enhance solubility, whereas the target compound’s pyrazole-oxy group may prioritize lipophilicity for CNS penetration or protein binding.

- Contradictions : The glycosides in (e.g., Zygocaperoside) are structurally distinct but highlight the importance of substituent polarity in pharmacokinetics. Unlike glycosides, the target compound lacks carbohydrate moieties, reducing metabolic susceptibility.

- Data Gaps: Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known trends for pyrazole/cyclopentane derivatives.

Biological Activity

Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopentane ring substituted with an amine group and a pyrazole moiety. Its chemical formula is with a molecular weight of approximately 224.12 g/mol . The presence of both the pyrazole and cyclopentane groups contributes to its distinct biological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes that play crucial roles in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly G protein-coupled receptors (GPCRs), which are pivotal in signal transduction processes .

Experimental studies are necessary to elucidate the precise pathways and targets involved in its mechanism of action.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : The pyrazole moiety is often associated with anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A detailed examination of relevant literature reveals several findings regarding the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared to related compounds to highlight its unique properties:

| Compound | Structure | Notable Biological Activity |

|---|---|---|

| Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine | Without dihydrochloride salt | Base compound for further modifications |

| Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-ammonium chloride | Monohydrochloride salt form | Potentially different solubility and bioavailability |

The structural differences significantly influence their pharmacokinetic properties and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Rel-(1R,2S)-2-((1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis typically involves a Mitsunobu reaction to form the ether bond between the pyrazole and cyclopentane moieties, followed by amine protection/deprotection steps. Chiral resolution via high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak AD-H) ensures enantiomeric purity. Reaction parameters such as temperature (0–25°C) and catalyst loading (e.g., DIAD, triphenylphosphine) must be optimized to minimize racemization during the cyclization step .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity and stereochemistry, with specific attention to cyclopentane ring protons (δ 1.5–2.5 ppm) and pyrazole aromatic signals (δ 7.2–7.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 259.12).

- X-ray Crystallography : Resolves absolute configuration by analyzing single-crystal diffraction data .

- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this dihydrochloride salt in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Airtight, moisture-resistant containers at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

- Emergency Procedures : Immediate eye flushing with water and consultation with medical professionals for exposure .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

- Methodological Answer : Cross-validate results using complementary methods:

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers.

- Circular Dichroism (CD) Spectroscopy : Compare optical activity peaks with reference standards.

- Sample Preparation : Avoid solvents like DMSO, which may induce aggregation and skew readings. Calibrate instruments with certified enantiopure standards .

Q. What strategies are effective in isolating and identifying process-related impurities in the compound?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ a C18 column (2.6 µm, 100 Å) with charged aerosol detection to track impurities.

- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions to simulate stability-related impurities.

- Structural Elucidation : Use tandem MS/MS and 2D NMR (COSY, HSQC) on isolated fractions .

Q. How can computational modeling aid in predicting the compound’s stability under varying pH conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate protonation states (pKa) of the amine group and pyrazole ring to predict degradation pathways.

- Molecular Dynamics (MD) Simulations : Model solubility and aggregation behavior in aqueous buffers (pH 1–12).

- Validation : Compare predictions with experimental data from accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Controlled Solubility Testing : Use standardized shake-flask methods (USP <1236>) at 25°C.

- Hansen Solubility Parameters (HSP) : Compare experimental solubility (e.g., in DMF vs. DMSO) with HSP predictions.

- Dynamic Light Scattering (DLS) : Detect aggregation in saturated solutions that may skew solubility measurements .

Experimental Design

Q. How to design kinetic studies for the amine deprotection step to optimize reaction yield?

- Methodological Answer :

- In-situ Monitoring : Use FTIR to track the disappearance of the Boc-protected amine (N-H stretch at ~3400 cm⁻¹).

- Factorial Design : Vary temperature (20–60°C), acid concentration (1–3M HCl), and reaction time (2–24 hrs).

- Arrhenius Analysis : Calculate activation energy (Ea) from rate constants (k) at different temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.